molecular formula C14H16N4O4S B2611467 methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate CAS No. 2178771-56-5

methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate

Cat. No.: B2611467
CAS No.: 2178771-56-5
M. Wt: 336.37
InChI Key: FRNKYRSYPQNVTB-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. Large-scale synthesis might also involve continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

Chemistry

In chemistry, methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazole ring is known for its antimicrobial properties, and the compound’s overall structure may contribute to its efficacy in treating certain diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the pyrrolidine ring may interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate
  • 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

This compound is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzoate ester. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions also sets it apart from similar compounds.

Properties

IUPAC Name

methyl 4-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-9-6-12(10-17)18-15-7-8-16-18/h2-5,7-8,12H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKYRSYPQNVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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